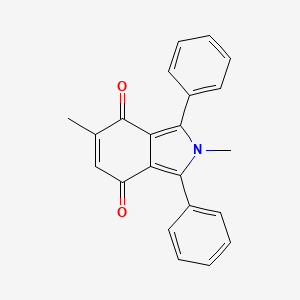![molecular formula C10H20O4S4 B14476246 2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol CAS No. 69962-16-9](/img/structure/B14476246.png)
2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol is an organic compound with the molecular formula C10H20O4S4 and a molecular weight of 332.52 g/mol . This compound is characterized by the presence of multiple hydroxyl and sulfanyl groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol involves multiple steps, typically starting with the reaction of ethylene glycol with sulfur-containing reagents. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Analyse Chemischer Reaktionen
2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or alkyl halides.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and p-toluenesulfonyl chloride for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical reagent due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol involves its interaction with various molecular targets, primarily through its hydroxyl and sulfanyl groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and reactions. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or as a ligand in coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol include other multi-functional alcohols and thiols, such as:
2-Mercaptoethanol: A simpler thiol with similar reactivity but fewer functional groups.
Tris(hydroxymethyl)aminomethane (Tris): A compound with multiple hydroxyl groups but lacking sulfanyl groups.
The uniqueness of this compound lies in its combination of hydroxyl and sulfanyl groups, providing a versatile platform for various chemical and biochemical applications.
Eigenschaften
CAS-Nummer |
69962-16-9 |
|---|---|
Molekularformel |
C10H20O4S4 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
2-[1,2,2-tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol |
InChI |
InChI=1S/C10H20O4S4/c11-1-5-15-9(16-6-2-12)10(17-7-3-13)18-8-4-14/h11-14H,1-8H2 |
InChI-Schlüssel |
DTDDIQOIHKHXHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSC(=C(SCCO)SCCO)SCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



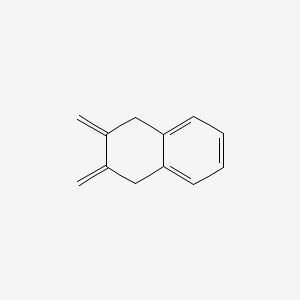
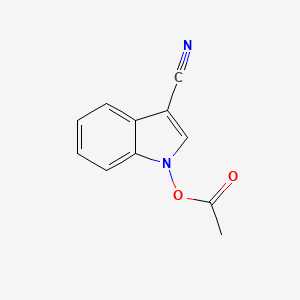
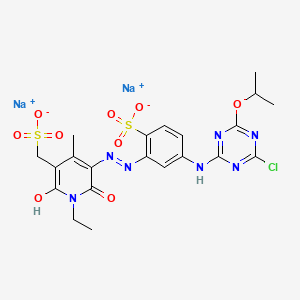

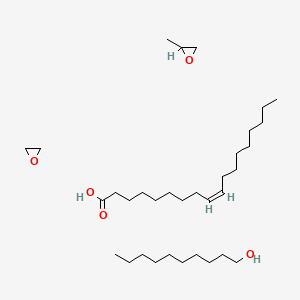

![N~2~-[4-(Diethylamino)phenyl]-L-glutamine](/img/structure/B14476190.png)
![(NE)-N-[6-chloro-2-(2-hydroxyimino-2-phenylethyl)pyridazin-3-ylidene]hydroxylamine](/img/structure/B14476202.png)
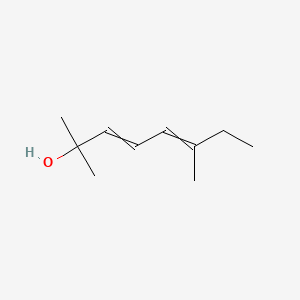
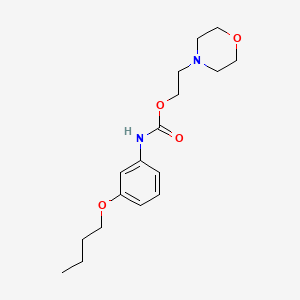
![{1-[(Propan-2-yl)oxy]ethyl}benzene](/img/structure/B14476224.png)
![(2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enamide](/img/structure/B14476228.png)
